molecular formula C15H22Cl2N2O4S B15180564 4-Amino-N-(2,5-dichloropentyl)-5-(ethylsulfonyl)-2-methoxybenzamide CAS No. 71676-04-5

4-Amino-N-(2,5-dichloropentyl)-5-(ethylsulfonyl)-2-methoxybenzamide

Cat. No.: B15180564
CAS No.: 71676-04-5
M. Wt: 397.3 g/mol
InChI Key: PFXOJRCOFMOPTK-UHFFFAOYSA-N
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Description

4-Amino-N-(2,5-dichloropentyl)-5-(ethylsulfonyl)-2-methoxybenzamide is a synthetic organic compound characterized by its complex structure, which includes amino, dichloropentyl, ethylsulfonyl, and methoxy functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-N-(2,5-dichloropentyl)-5-(ethylsulfonyl)-2-methoxybenzamide typically involves multiple steps:

    Formation of the Benzamide Core: The initial step involves the formation of the benzamide core by reacting 4-amino-2-methoxybenzoic acid with an appropriate amine under acidic conditions.

    Introduction of the Dichloropentyl Group:

    Addition of the Ethylsulfonyl Group: The final step involves the addition of the ethylsulfonyl group via a sulfonation reaction, using ethylsulfonyl chloride in the presence of a base like pyridine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of purification techniques such as recrystallization and chromatography to ensure product purity.

Chemical Reactions Analysis

Types of Reactions

4-Amino-N-(2,5-dichloropentyl)-5-(ethylsulfonyl)-2-methoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially reducing the nitro group to an amine.

    Substitution: Nucleophilic substitution reactions can occur at the dichloropentyl group, where nucleophiles like amines or thiols can replace the chlorine atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous medium.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

4-Amino-N-(2,5-dichloropentyl)-5-(ethylsulfonyl)-2-methoxybenzamide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-Amino-N-(2,5-dichloropentyl)-5-(ethylsulfonyl)-2-methoxybenzamide involves its interaction with molecular targets such as enzymes and receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating biochemical pathways. Additionally, it may interact with cellular receptors, influencing signal transduction pathways and cellular responses.

Comparison with Similar Compounds

Similar Compounds

    4-Amino-N-(3,4-dichlorophenyl)benzenesulfonamide: Similar in structure but with a different substitution pattern on the benzene ring.

    4-Amino-N-(2,5-dichlorophenyl)benzenesulfonamide: Similar in structure but lacks the ethylsulfonyl and methoxy groups.

Uniqueness

4-Amino-N-(2,5-dichloropentyl)-5-(ethylsulfonyl)-2-methoxybenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the ethylsulfonyl group enhances its solubility and reactivity, while the methoxy group influences its electronic properties and interactions with molecular targets.

Properties

CAS No.

71676-04-5

Molecular Formula

C15H22Cl2N2O4S

Molecular Weight

397.3 g/mol

IUPAC Name

4-amino-N-(2,5-dichloropentyl)-5-ethylsulfonyl-2-methoxybenzamide

InChI

InChI=1S/C15H22Cl2N2O4S/c1-3-24(21,22)14-7-11(13(23-2)8-12(14)18)15(20)19-9-10(17)5-4-6-16/h7-8,10H,3-6,9,18H2,1-2H3,(H,19,20)

InChI Key

PFXOJRCOFMOPTK-UHFFFAOYSA-N

Canonical SMILES

CCS(=O)(=O)C1=C(C=C(C(=C1)C(=O)NCC(CCCCl)Cl)OC)N

Origin of Product

United States

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